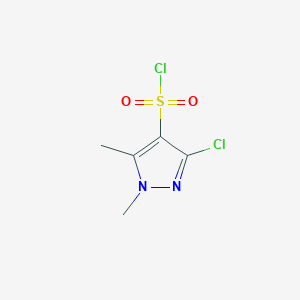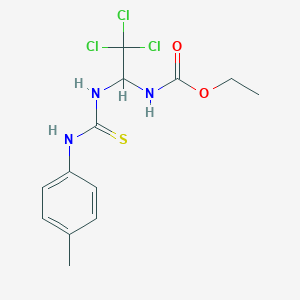![molecular formula C21H14ClN3O4 B11712875 2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique chemical structure. This compound features a benzoxazole ring, a nitrophenol group, and a chlorophenylmethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenylmethyl group. The final step involves the formation of the nitrophenol group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with stringent quality control measures to ensure consistency in the final product. Advanced techniques such as continuous flow chemistry and high-throughput screening are employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted benzoxazole derivatives
Aplicaciones Científicas De Investigación
2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazole derivatives and nitrophenol compounds, such as:
- 2-[(E)-({2-[(4-METHYLPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL
- 2-[(E)-({2-[(4-BROMOPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL
Uniqueness
What sets 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C21H14ClN3O4 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
2-[[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-3-1-13(2-4-15)9-21-24-18-11-16(5-8-20(18)29-21)23-12-14-10-17(25(27)28)6-7-19(14)26/h1-8,10-12,26H,9H2 |
Clave InChI |
UDBUBOWFKAAPJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)

![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)

